2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the benzyloxy, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of anhydrous hydrogen fluoride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The crude product is often purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and trifluoromethoxy groups.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while oxidation of the benzyloxy group can yield benzoic acid derivatives .
Scientific Research Applications
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The electron-withdrawing fluoro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity compared to similar compounds with different substituents. The trifluoromethoxy group also imparts unique properties, such as increased lipophilicity and stability .
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAVZQMMDFYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742994 |
Source
|
Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-09-2 |
Source
|
Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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